molecular formula C16H11BrClN3O B12043191 (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone CAS No. 618091-94-4

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Katalognummer: B12043191
CAS-Nummer: 618091-94-4
Molekulargewicht: 376.63 g/mol
InChI-Schlüssel: PJQHZJWWJIIKDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves the reaction of 4-bromoaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and chlorine positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology: In biological research, the compound may be investigated for its interactions with enzymes or receptors, and its potential as a lead compound in drug discovery.

Industry: In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Wirkmechanismus

The mechanism of action of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Vergleich Mit ähnlichen Verbindungen

  • (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-bromophenyl)methanone
  • (5-Amino-1-(4-methylphenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone
  • (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Comparison: Compared to similar compounds, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone may exhibit unique properties due to the presence of both bromine and chlorine substituents. These halogen atoms can influence the compound’s reactivity, biological activity, and overall stability.

Eigenschaften

CAS-Nummer

618091-94-4

Molekularformel

C16H11BrClN3O

Molekulargewicht

376.63 g/mol

IUPAC-Name

[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C16H11BrClN3O/c17-10-5-7-11(8-6-10)21-16(19)13(9-20-21)15(22)12-3-1-2-4-14(12)18/h1-9H,19H2

InChI-Schlüssel

PJQHZJWWJIIKDC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.